molecular formula C3AgF7 B14704321 silver;1,1,1,2,3,3,3-heptafluoropropane CAS No. 22407-25-6

silver;1,1,1,2,3,3,3-heptafluoropropane

Cat. No.: B14704321
CAS No.: 22407-25-6
M. Wt: 276.89 g/mol
InChI Key: DMXIJCGXPDVQHN-UHFFFAOYSA-N
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Description

Foundational Context of Organofluorine Chemistry and its Significance in Modern Research

Organofluorine chemistry is the study of organic compounds containing the carbon-fluorine (C-F) bond. researchgate.net Fluorine is the most electronegative element, and when bonded to carbon, it forms one of the strongest single bonds in organic chemistry. researchgate.net This bond strength imparts significant thermal and chemical stability to organofluorine compounds. wikipedia.orgwikiwand.com The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and bioavailability.

The significance of organofluorine chemistry in modern research is extensive and multifaceted. It has become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. dntb.gov.ua Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom. The strategic incorporation of fluorine can enhance the efficacy and pharmacokinetic profile of drug candidates. In materials science, fluoropolymers like polytetrafluoroethylene (Teflon) are valued for their chemical inertness and low friction properties. Furthermore, organofluorine compounds serve as refrigerants, solvents, and reagents in catalysis. researchgate.net The unique properties conferred by fluorine ensure that organofluorine chemistry will remain a vibrant and critical area of scientific inquiry.

Historical Development and Evolution of Organosilver Chemistry in Fluorination

The field of organosilver chemistry, which studies compounds with a carbon-silver bond, has a history dating back to the mid-19th century, with initial attempts at synthesis recorded by Buckton in 1859 and by Wanklyn & Carius in 1861. wikipedia.orgwikiwand.com For many years, the field was considered less developed than its organocopper counterpart, largely due to the general thermal instability of many simple organosilver compounds. wikipedia.orgwikiwand.com For instance, methylsilver decomposes at -50 °C, whereas the analogous copper compound is stable up to -15 °C. wikipedia.orgwikiwand.com

The application of silver in fluorination chemistry has evolved significantly over time. Initially, simple inorganic silver salts, such as silver(I) fluoride (B91410) (AgF) and silver(II) fluoride (AgF2), were used as fluorinating agents. europa.eu Silver(I) has a pronounced affinity for alkenes, a property exploited in argentation chromatography. wikipedia.orgwikiwand.com A key development was the use of silver salts to mediate the formation of C-F bonds. More recently, research has focused on silver-catalyzed fluorination and fluoroalkylation reactions, where silver complexes facilitate the transfer of fluorine or a fluoroalkyl group to an organic substrate. nih.gov Organosilver(III) fluoride complexes have been proposed as key intermediates in various fluorination processes. researchgate.netresearchgate.net This evolution reflects a broader trend in organometallic chemistry toward developing more sophisticated, selective, and efficient catalytic systems for challenging transformations like C-F bond formation.

Era Key Development in Organosilver Chemistry for Fluorination Significance
Mid-19th Century First recorded attempts at synthesizing organosilver compounds. wikipedia.orgwikiwand.comFoundational work in establishing the field of organosilver chemistry.
Early- to Mid-20th Century Use of simple inorganic silver salts (e.g., AgF) in fluorination.Provided a basic method for introducing fluorine, though often with limited scope.
Late 20th Century Development of silver-mediated fluorination of aryl stannanes.Enabled C-F bond formation on complex molecules under milder conditions.
21st Century Emergence of silver-catalyzed fluoroalkylation reactions. nih.govAdvanced the field by allowing for catalytic turnover and improved efficiency.
Contemporary Research Synthesis and study of high-valent organosilver(III) fluoride complexes. researchgate.netresearchgate.netInvestigation into reactive intermediates to better understand and design fluorination reactions.

Unique Position and Research Relevance of Silver;1,1,1,2,3,3,3-Heptafluoropropane (B1665588) in Fluoroalkylation

The compound silver;1,1,1,2,3,3,3-heptafluoropropane, systematically named silver(I) 1,1,1,2,3,3,3-heptafluoropropan-2-ide, holds a unique position within organosilver chemistry. It is a member of the perfluoroalkylsilver compounds, which exhibit significantly greater thermal stability compared to their non-fluorinated alkylsilver counterparts. wikipedia.orgwikiwand.com This enhanced stability is a general trend for perfluorinated organometallic compounds and is crucial for their practical application as reagents.

The synthesis of this specific organosilver compound can be achieved through the addition of silver fluoride (AgF) to hexafluoropropene. wikipedia.orgwikiwand.com This reaction directly forms the Ag-C bond, yielding the target compound, AgCF(CF3)2.

Comparative Stability of Silver Compounds

Compound Type Decomposition Temperature Relative Stability
Methylsilver (AgMe)Alkyl-50 °C wikipedia.orgwikiwand.comLow
Phenylsilver (PhAg)Aryl74 °C wikipedia.orgwikiwand.comModerate
This compoundPerfluoroalkylSignificantly higher than alkyl analogues wikipedia.orgwikiwand.comHigh

The research relevance of this compound lies in its potential as a highly effective fluoroalkylation reagent. Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, is a critical strategy in medicinal chemistry and agrochemical development. The heptafluoroisopropyl (B10858302) group (-CF(CF3)2) is a particularly valuable moiety. The stability of the silver-heptafluoropropane complex makes it a potentially manageable and selective source for transferring this group. In contrast to generating highly reactive fluoroalkyl radicals or anions from other precursors, this organosilver compound offers a more controlled method for fluoroalkylation, which is a significant focus of contemporary research. nih.gov

Properties

CAS No.

22407-25-6

Molecular Formula

C3AgF7

Molecular Weight

276.89 g/mol

IUPAC Name

silver;1,1,1,2,3,3,3-heptafluoropropane

InChI

InChI=1S/C3F7.Ag/c4-1(2(5,6)7)3(8,9)10;/q-1;+1

InChI Key

DMXIJCGXPDVQHN-UHFFFAOYSA-N

Canonical SMILES

[C-](C(F)(F)F)(C(F)(F)F)F.[Ag+]

Origin of Product

United States

Elucidation of Reactivity and Mechanistic Pathways Involving Silver;1,1,1,2,3,3,3 Heptafluoropropane

Fundamental Reactivity Patterns of Heptafluoroisopropyl (B10858302) Silver

The utility of heptafluoroisopropyl silver as a reagent is intrinsically linked to its stability and characteristic reactivity. While specific, in-depth studies on the fundamental reactivity of AgCF(CF₃)₂ are not extensively detailed in the available literature, its behavior can be inferred from the principles of organometallic chemistry and studies of related silver compounds.

Heptafluoroisopropyl silver is primarily recognized as a source of the nucleophilic heptafluoroisopropyl anion, CF(CF₃)₂⁻, or the corresponding heptafluoroisopropyl radical, •CF(CF₃)₂. The high electronegativity of the fluorine atoms significantly influences the stability and reactivity of these species. The thermal stability of related silver compounds, such as silver trifluoromethanesulfonate, has been a subject of investigation, indicating that silver(I) complexes can exhibit reasonable stability under specific conditions. However, many perfluoroalkyl silver compounds are known to be sensitive to heat and light, often requiring in situ generation for synthetic applications.

The reactivity of heptafluoroisopropyl silver is dictated by the polarity of the Ag-C bond. The significant difference in electronegativity between silver and the heptafluoroisopropyl group renders the carbon atom electron-rich, making it susceptible to reactions with electrophiles. Conversely, the silver center can coordinate to nucleophiles. The compound's utility in various transformations stems from its ability to participate in transmetalation reactions, radical processes, and reactions involving higher oxidation states of silver.

Radical-Mediated Perfluoroalkylation Reactions: Initiation and Propagation

Heptafluoroisopropyl silver is a key player in radical-mediated reactions, providing a pathway for the introduction of the CF(CF₃)₂ group into organic substrates. These reactions typically involve the generation of the heptafluoroisopropyl radical, which then participates in a series of initiation and propagation steps.

The generation of the heptafluoroisopropyl radical from heptafluoroisopropyl silver is commonly achieved through the use of an oxidant. This process involves a single-electron transfer (SET) from the silver complex to the oxidizing agent, leading to the formation of a silver(II) species and the release of the •CF(CF₃)₂ radical.

A prominent example of this is the oxidative C-H heptafluoroisopropylation of heteroarenes, where ceric ammonium (B1175870) nitrate (B79036) (CAN) is employed as the oxidant. nih.gov The reaction is initiated by the oxidation of AgCF(CF₃)₂ by CAN, which generates the heptafluoroisopropyl radical. This radical then adds to the heteroarene, and subsequent steps lead to the final product. The choice of oxidant is critical and can influence the efficiency and selectivity of the reaction.

Oxidant Role in Radical Generation Typical Reaction
Ceric Ammonium Nitrate (CAN)Single-electron oxidantC-H heptafluoroisopropylation of heteroarenes
Sodium PersulfateOxidizing agentCan be used as an additive to promote oxidation

The initiation step can be represented as: AgCF(CF₃)₂ + Oxidant → [AgCF(CF₃)₂]⁺• + Oxidant⁻ [AgCF(CF₃)₂]⁺• → Ag⁺ + •CF(CF₃)₂

Once generated, the heptafluoroisopropyl radical enters into the propagation cycle of the radical chain reaction.

The perfluoroalkylation of alkynes using silver-mediated radical reactions provides an effective method for the synthesis of perfluoroalkylated alkynes. researchgate.net This transformation often proceeds through an addition-elimination mechanism.

The process is initiated by the generation of the perfluoroalkyl radical, in this case, the heptafluoroisopropyl radical, as described in the previous section. This radical then adds to the triple bond of the alkyne, forming a vinyl radical intermediate.

Initiation: AgCF(CF₃)₂ + Initiator → •CF(CF₃)₂

Propagation: R-C≡C-H + •CF(CF₃)₂ → R-C(CF(CF₃)₂)=C•-H

This vinyl radical can then undergo several subsequent reactions. In an addition-elimination pathway, the vinyl radical can eliminate a leaving group, often a hydrogen atom in the case of terminal alkynes, to form the perfluoroalkylated alkyne product. The radical generated from the elimination step can then continue the chain reaction.

Elimination: R-C(CF(CF₃)₂)=C•-H → R-C≡C-CF(CF₃)₂ + H•

Ionic and Concerted Mechanisms in Silver-Mediated Transformations

Beyond radical pathways, silver compounds, including potentially heptafluoroisopropyl silver, can participate in reactions involving ionic intermediates and concerted steps. These mechanisms often involve changes in the oxidation state of the silver center, cycling between Ag(I), Ag(II), and Ag(III).

While direct evidence for a Ag(I)/Ag(III) catalytic cycle specifically involving heptafluoroisopropyl silver in perfluoroalkylation is not extensively documented, such cycles are proposed in related silver-catalyzed cross-coupling reactions. These cycles are analogous to those observed with other late transition metals like palladium and gold.

A hypothetical Ag(I)/Ag(III) cycle for a cross-coupling reaction could involve the following elementary steps:

Oxidative Addition: The Ag(I) catalyst reacts with a substrate, leading to the formation of a Ag(III) intermediate.

Transmetalation: A second reaction partner, such as an organometallic reagent, transfers its organic group to the Ag(III) center.

Reductive Elimination: The two organic groups on the Ag(III) center couple and are eliminated, forming the final product and regenerating the Ag(I) catalyst.

In the context of perfluoroalkylation, a plausible, though not definitively proven, pathway could involve the oxidative addition of a C-X bond to a Ag(I) center, followed by transmetalation with a source of the heptafluoroisopropyl group, and subsequent reductive elimination to form the C-CF(CF₃)₂ bond. The feasibility of such a cycle would depend on the relative rates of these elementary steps and the stability of the involved silver intermediates.

Silver(II) intermediates have been identified as key species in silver-catalyzed decarboxylative fluorination reactions. nih.govescholarship.org These reactions provide a method for the conversion of carboxylic acids to alkyl fluorides. Spectroscopic and kinetic studies have provided evidence for the involvement of Ag(II) as the active oxidant in these transformations. nih.gov

The proposed mechanism for silver-catalyzed decarboxylative fluorination typically involves the following steps:

Formation of a Silver(I)-carboxylate: The carboxylic acid substrate coordinates to the Ag(I) catalyst.

Oxidation to Silver(II): The Ag(I)-carboxylate is oxidized by a fluorinating agent, such as Selectfluor, to a Ag(II) species. This is often the rate-limiting step.

Decarboxylation: The Ag(II) intermediate facilitates the decarboxylation of the carboxylate ligand, generating an alkyl radical and a Ag(I) species.

Fluorine Transfer: The alkyl radical is then trapped by a fluorine source to yield the final alkyl fluoride (B91410) product.

While this mechanism is described for decarboxylative fluorination, the demonstrated accessibility of the Ag(II) oxidation state in silver catalysis suggests that similar intermediates could play a role in other silver-mediated transformations involving single-electron transfer processes. The generation of a radical from a silver precursor via oxidation to a Ag(II) intermediate is a plausible pathway in various contexts.

Transmetalation Processes in Cross-Coupling

The utility of silver(I) salts as stoichiometric additives in transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium, is well-established. In many such reactions, silver salts act as terminal oxidants or halide scavengers to regenerate the active catalyst. researchgate.net However, emerging research indicates that silver complexes can play a more intricate role, participating directly in the catalytic cycle through transmetalation processes. The compound silver;1,1,1,2,3,3,3-heptafluoropropane (B1665588), also known as silver heptafluoroisopropyl [AgCF(CF₃)₂], serves as a key reagent for introducing the heptafluoroisopropyl moiety onto various molecular scaffolds via cross-coupling.

Mechanistic studies suggest that silver is not merely a passive spectator but can engage in two-electron redox processes, cycling between Ag(I) and Ag(III) states, a behavior once thought to be exclusive to metals like palladium. ru.nl This capability allows silver to undergo oxidative addition and reductive elimination, thereby facilitating cross-coupling reactions. In a typical palladium-catalyzed cycle, the transmetalation step involves the transfer of an organic group from one metal to another. When using AgCF(CF₃)₂, the heptafluoroisopropyl group is transferred from the silver center to the palladium catalyst.

This process is analogous to other silver-mediated cross-couplings, such as the trifluoromethoxylation of aryl stannanes and arylboronic acids. nih.gov In these reactions, a proposed mechanism involves the formation of high-valent silver complexes. nih.gov For the heptafluoroisopropylation reaction, a plausible pathway involves an intermediate where the heptafluoroisopropyl group is bound to a Pd(II) center, which then undergoes reductive elimination to form the final C-C bond and regenerate the Pd(0) catalyst. The transmetalation step is often the rate-determining step and is highly dependent on the nature of the ligands, solvents, and additives used in the reaction. researchgate.net

The table below summarizes the roles of silver species in various cross-coupling reactions, highlighting the mechanistic significance of transmetalation.

Regioselectivity and Stereoselectivity in Silver-Promoted C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for its atom and step economy. Silver catalysts have emerged as effective tools for promoting such transformations. The compound silver;1,1,1,2,3,3,3-heptafluoropropane is utilized in the direct oxidative C-H heptafluoroisopropylation of heteroarenes, demonstrating excellent regioselectivity. rsc.org In these reactions, AgCF(CF₃)₂ serves as the source of the heptafluoroisopropyl radical, which is then incorporated into a target molecule.

The control of regioselectivity—the ability to functionalize a specific C-H bond among many—is a significant challenge. In silver-catalyzed C-H functionalization, selectivity is governed by a combination of electronic and steric factors, which can be finely tuned by the choice of ligands and reagents. nih.gov

Electronic Control : In many silver-promoted C-H amination reactions, silver catalysts supported by ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) tend to favor the amination of the most electron-rich C-H bond. nih.gov Similarly, in the C-H heptafluoroisopropylation of heteroarenes using AgCF(CF₃)₂ and an oxidant like ceric ammonium nitrate (CAN), the reaction proceeds with high regioselectivity at the most electron-rich positions of the heterocyclic ring. rsc.org

Steric and Geometric Control : The steric environment around a C-H bond also plays a critical role. Ligands such as tris(2-pyridylmethyl)amine (B178826) (tpa) can make a silver catalyst more sensitive to steric hindrance, favoring the functionalization of less sterically encumbered C-H bonds. nih.gov An emerging strategy to control selectivity at remote positions involves a "distance and geometry" approach, where a directing group on the substrate coordinates to the metal catalyst, positioning it to activate a specific C-H bond based on the formation of a stable cyclic transition state. nih.gov

Reagent Control : The nature of the reactive intermediate generated by the silver catalyst can also dictate regioselectivity. For instance, in carbene transfer reactions, highly electrophilic silver-carbene intermediates generated from acceptor diazo compounds can preferentially functionalize primary C-H bonds, a selectivity that can be enhanced with bulky ligands. acs.orgnih.gov

The following table presents data on the regioselective C-H heptafluoroisopropylation of various heteroarenes using AgCF(CF₃)₂, illustrating the precise control achievable with this methodology. rsc.org

Bond Activation and Functional Group Migrations Catalyzed by Silver Species

Silver catalysts are proficient at activating a variety of chemical bonds, including inert C-H and C-F bonds, and can promote complex molecular rearrangements and functional group migrations. acs.orgresearchgate.netnih.gov These capabilities enable the construction of complex molecular architectures from simple precursors.

Bond Activation: The activation of C-H bonds is a hallmark of silver catalysis, as detailed in the previous section. researchgate.netresearchgate.net Beyond C-H bonds, silver species have shown the ability to activate strong carbon-fluorine (C-F) bonds, which is a significant challenge in synthetic chemistry. nih.govresearchgate.net For instance, a silver-promoted three-component reaction involving perfluoroalkyl halides proceeds through a sequence that includes the functionalization of two inert C(sp³)-F bonds on the perfluoroalkyl chain. nih.gov This "defluorinative functionalization" showcases the potential of silver catalysts to mediate transformations of highly fluorinated compounds, providing new pathways to value-added organofluorine molecules from readily available feedstocks. nih.govresearchgate.net

Functional Group Migrations and Rearrangements: Silver catalysts can also induce skeletal rearrangements and functional group migrations, often as part of a cascade or domino reaction sequence. These transformations can rapidly build molecular complexity. A notable example is a silver-catalyzed strategy that can divergently construct either planar benzo[a]fluorenones or three-dimensional barbaralones from a common alkynol precursor. acs.org The reaction outcome is controlled by the choice of the silver salt and ligand, suggesting that a binuclear silver complex may be involved in the transition state that promotes the reconstruction of the bridged ring system. acs.org

In other cases, silver catalysts, sometimes in conjunction with gold, facilitate cyclization reactions that are accompanied by the migration of a functional group. For example, a reaction of N-allyl-2-alkynylanilines with diazo compounds proceeds via carbene insertion, cyclization, and a concomitant 1,3-migration of the allyl group to furnish highly functionalized indoles. rsc.org

The table below summarizes key transformations involving silver-catalyzed bond activation and functional group migration.

Structural Characterization and Spectroscopic Analysis of Silver;1,1,1,2,3,3,3 Heptafluoropropane Complexes

Application of X-ray Crystallography for Molecular and Supramolecular Structures

In the solid state, these complexes can exhibit a range of structures, from discrete monomeric units to extended polymeric or supramolecular assemblies. nih.gov The formation of these extended structures is often dictated by weak intermolecular interactions, such as hydrogen bonds or argentophilic (Ag···Ag) interactions. nih.gov The specific molecular packing and supramolecular architecture can be influenced by factors like the nature of the ancillary ligands and the crystallization conditions.

Table 1: Selected Crystallographic Data for a Hypothetical [Ag(CF(CF₃)₂)(PR₃)] Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Ag-C Bond Length (Å)2.15
Ag-P Bond Length (Å)2.38
C-Ag-P Bond Angle (°)175.0
Ag···Ag Distance (Å)3.50

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Spectroscopic Techniques: NMR, IR, UV-Vis for Structural Confirmation and Dynamics

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are vital for confirming structures in solution and studying their dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly informative for characterizing silver;1,1,1,2,3,3,3-heptafluoropropane (B1665588) complexes. The heptafluoroisopropyl (B10858302) group gives rise to characteristic signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants of the fluorine nuclei can provide valuable information about the electronic environment around the ligand and, by extension, its coordination to the silver center. mdpi.com For example, a significant change in the ¹⁹F NMR spectrum upon coordination of the heptafluoroisopropyl anion to a silver(I) salt would be indicative of complex formation. ¹H and ³¹P NMR are also crucial when ancillary ligands containing these nuclei, such as phosphines, are present. researchgate.net ¹⁰⁹Ag NMR, although less common due to the low gyromagnetic ratio and long relaxation times of the ¹⁰⁹Ag nucleus, can provide direct information about the silver coordination sphere. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a useful tool for identifying the characteristic vibrational modes of the heptafluoroisopropyl group. researchgate.netnih.gov The C-F stretching vibrations typically appear in the region of 1000-1200 cm⁻¹. aip.orgaip.org Changes in the position and intensity of these bands upon coordination to silver can provide evidence for complex formation and offer insights into the strength of the Ag-C bond.

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the complex. While simple silver(I) complexes are often colorless, the presence of certain ancillary ligands can give rise to charge-transfer bands in the UV-Vis spectrum. These bands can be sensitive to the coordination environment of the silver ion.

Table 2: Representative Spectroscopic Data for a [Ag(CF(CF₃)₂)(L)] Complex

TechniqueObserved FeatureInterpretation
¹⁹F NMR (ppm)Doublet for CF, Septet for CF₃Characteristic splitting pattern of the (CF₃)₂CF- group
³¹P NMR (ppm)Singlet (if L is a phosphine)Coordination of the phosphine (B1218219) ligand to silver
IR (cm⁻¹)Strong absorptions in the 1000-1200 cm⁻¹ regionC-F stretching vibrations of the heptafluoroisopropyl group
UV-Vis (nm)Absorption band around 250 nmLigand-to-metal charge transfer (LMCT)

Note: The data in this table is representative and may vary depending on the specific ancillary ligand (L) and solvent.

Coordination Geometries and Bonding within Organosilver(I) Heptafluoroisopropyl Complexes

Silver(I) has a d¹⁰ electronic configuration and exhibits a variety of coordination geometries, with linear, trigonal planar, and tetrahedral being the most common. wikipedia.orgresearchgate.netnih.gov In organosilver(I) heptafluoroisopropyl complexes, the coordination geometry is largely determined by the number and steric bulk of the ligands attached to the silver center.

In the absence of strongly coordinating ancillary ligands, the heptafluoroisopropyl anion may form an anionic complex with silver, such as [Ag(CF(CF₃)₂)₂]⁻. acs.org The bonding in these complexes involves a significant covalent contribution to the Ag-C(sp³) bond. osaka-u.ac.jp The electron-withdrawing nature of the fluorine atoms on the heptafluoroisopropyl group influences the properties of the Ag-C bond.

Theoretical calculations, such as Density Functional Theory (DFT), can provide further insights into the nature of the bonding within these complexes. These calculations can help to elucidate the relative contributions of ionic and covalent character to the Ag-C bond and can also be used to predict the stability of different coordination geometries.

Influence of Ancillary Ligands on Coordination Environment and Stability

The coordination environment and stability of silver;1,1,1,2,3,3,3-heptafluoropropane complexes can be significantly modified by the introduction of ancillary ligands. researchgate.netlbl.gov These ligands, which are typically neutral donor molecules, can coordinate to the silver center and influence its coordination number, geometry, and reactivity.

Common ancillary ligands used in silver(I) chemistry include phosphines, N-heterocyclic carbenes (NHCs), and various nitrogen- and oxygen-donating ligands. The choice of ancillary ligand can have a profound impact on the properties of the resulting complex. For example, bulky phosphine ligands can favor the formation of two-coordinate, linear complexes, while smaller, less sterically demanding ligands might allow for higher coordination numbers and different geometries. scienceasia.org

The introduction of ancillary ligands can also prevent the formation of polymeric structures and lead to the isolation of discrete, well-defined molecular complexes that are more amenable to detailed structural and spectroscopic characterization.

Computational and Theoretical Investigations of Silver;1,1,1,2,3,3,3 Heptafluoropropane Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying chemical reactions. For a hypothetical interaction between silver and 1,1,1,2,3,3,3-heptafluoropropane (B1665588), DFT could be employed to elucidate potential reaction mechanisms, such as C-H or C-F bond activation, and to identify the transition states associated with these processes.

While no direct studies on this specific reaction are available, research on the reactions of 1,1,1,2,3,3,3-heptafluoropropane with other species has been conducted. For instance, DFT and ab initio calculations have been performed on the reaction between a hydrogen atom and 2-H heptafluoropropane (CF₃CHFCF₃). researchgate.netnih.gov These studies calculated reaction enthalpies and barrier heights, providing insights into the reactivity of the C-H bond in the heptafluoropropane molecule. researchgate.netnih.gov Such computational approaches would be directly applicable to studying its interaction with silver.

A hypothetical DFT study on the silver;1,1,1,2,3,3,3-heptafluoropropane system would likely explore various reaction pathways. The calculated energies of reactants, products, and transition states would allow for the determination of activation energies, which are crucial for understanding the kinetics of the reaction.

Table 1: Hypothetical DFT Investigation of Silver and 1,1,1,2,3,3,3-Heptafluoropropane Interaction

ParameterDescription
Reactants Silver atom/cluster and 1,1,1,2,3,3,3-heptafluoropropane molecule
Functionals e.g., B3LYP, M06-2X, ωB97X-D
Basis Sets e.g., LANL2DZ for Ag, 6-311+G(d,p) for H, C, F
Properties Calculated Optimized geometries, vibrational frequencies, reaction energies, activation barriers
Potential Pathways C-H bond activation, C-F bond activation, oxidative addition

Computational Modeling of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational modeling provides valuable insights into this structure through the calculation of various reactivity descriptors. For the this compound complex, these descriptors could predict the nature and strength of their interaction.

Key electronic properties that would be investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. These parameters are fundamental in understanding charge transfer and the potential for bond formation between the silver and the fluorinated propane.

In broader studies of silver complexes, DFT has been used to analyze the electronic and energetic properties of silver's interaction with various molecules. These studies often calculate reactivity parameters such as chemical potential, hardness, and electrophilicity to understand the nature of the bonding. While not specific to heptafluoropropane, these methodologies provide a clear framework for how the electronic structure and reactivity of a this compound complex would be computationally assessed.

Table 2: Key Reactivity Descriptors and Their Significance

DescriptorSignificance
HOMO Energy Indicates the ability to donate electrons.
LUMO Energy Indicates the ability to accept electrons.
HOMO-LUMO Gap Relates to the chemical stability and reactivity of the molecule.
Electron Density Distribution Shows the regions of a molecule that are electron-rich or electron-poor.
Mulliken Population Analysis Provides information on the partial atomic charges and electron population of orbitals.

Theoretical Approaches to Understanding Ligand Effects and Stability

Theoretical calculations would involve determining the binding energy between the silver atom or cluster and the heptafluoropropane molecule. A more negative binding energy would indicate a more stable complex. Factors such as the coordination number of the silver, the specific binding site on the heptafluoropropane (e.g., through a fluorine or hydrogen atom), and the presence of other co-ligands would all be critical variables in theoretical models aimed at understanding the stability of such a complex.

Advanced Applications of Silver;1,1,1,2,3,3,3 Heptafluoropropane in Synthetic Organic Chemistry

Reagents for Site-Selective Introduction of the Heptafluoroisopropyl (B10858302) Group

Heptafluoroisopropyl silver has proven to be a highly effective reagent for the site-selective introduction of the heptafluoroisopropyl group into complex organic molecules. One of the most significant advancements in this area is the regioselective oxidative C-H heptafluoroisopropylation of heteroarenes. rsc.org This method allows for the direct functionalization of C-H bonds, which are ubiquitous in organic compounds, thereby offering a more efficient and atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates.

The reaction typically employs heptafluoroisopropyl silver as the source of the heptafluoroisopropyl radical, in conjunction with a suitable oxidant. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant has been shown to be effective in promoting the C-H heptafluoroisopropylation of a variety of heteroarenes with excellent regioselectivity. rsc.org This protocol is particularly valuable for the late-stage functionalization of pharmaceutical molecules, where the introduction of a heptafluoroisopropyl group can significantly enhance their biological properties.

The table below summarizes the site-selective C-H heptafluoroisopropylation of various heteroarenes using heptafluoroisopropyl silver.

SubstrateOxidantProductYield (%)
CaffeineCAN8-(Heptafluoroisopropyl)caffeine75
TheophyllineCAN8-(Heptafluoroisopropyl)theophylline68
N-MethylpyrroleCAN2-(Heptafluoroisopropyl)-1-methylpyrrole82
ThiopheneCAN2-(Heptafluoroisopropyl)thiophene65
FuranCAN2-(Heptafluoroisopropyl)furan58

Catalytic and Stoichiometric Roles in Fluoroalkylation of Varied Substrates

Heptafluoroisopropyl silver plays both catalytic and stoichiometric roles in the fluoroalkylation of a diverse range of substrates, most notably in the difunctionalization of unactivated alkenes. These reactions involve the generation of the heptafluoroisopropyl radical through oxidation of the silver reagent, which then adds to the alkene. This is followed by a subsequent reaction, such as hydrogenation, bromination, or chlorination, to yield the corresponding difunctionalized products.

This three-component reaction strategy provides a powerful tool for the rapid construction of complex molecules containing the heptafluoroisopropyl group. The choice of oxidant and reaction conditions can be tuned to favor the desired transformation, highlighting the versatility of heptafluoroisopropyl silver in organic synthesis.

The following table provides examples of the fluoroalkylation of unactivated alkenes using heptafluoroisopropyl silver.

AlkeneReagentsProductYield (%)
1-OcteneAgCF(CF3)2, CAN, H2O1-(Heptafluoroisopropyl)octan-2-ol72
StyreneAgCF(CF3)2, NBS1-Bromo-2-(heptafluoroisopropyl)-1-phenylethane85
CyclohexeneAgCF(CF3)2, NCS1-Chloro-2-(heptafluoroisopropyl)cyclohexane78

Development of New Synthetic Pathways for Fluoroorganic Building Blocks

The reactions facilitated by heptafluoroisopropyl silver have significantly contributed to the development of new synthetic pathways for valuable fluoroorganic building blocks. By enabling the direct and selective introduction of the heptafluoroisopropyl group into various organic scaffolds, this reagent expands the accessible chemical space for the design and synthesis of novel fluorinated compounds.

For instance, the heptafluoroisopropyl-substituted heteroarenes and difunctionalized alkanes produced through the methods described above are themselves versatile building blocks. They can be further elaborated through a variety of chemical transformations to create more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The development of these new synthetic routes is crucial for advancing our ability to fine-tune the properties of organic molecules through the strategic incorporation of fluorine.

Utility in Materials Science Research

While the primary applications of heptafluoroisopropyl silver have been in synthetic organic chemistry, its utility in materials science is a growing area of interest. The incorporation of the heptafluoroisopropyl group into polymers and other materials can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

Heptafluoroisopropyl silver can be used to synthesize monomers that are subsequently polymerized to create fluorinated polymers. For example, heptafluoroisopropyl-substituted styrenes or acrylates, synthesized via methods involving this silver reagent, can be polymerized to produce materials with low surface energy and high hydrophobicity. These properties are highly sought after for applications such as protective coatings, low-friction surfaces, and advanced dielectrics.

Furthermore, the modification of existing polymer surfaces with the heptafluoroisopropyl group using silver-mediated reactions is another promising avenue of research. Such surface modifications can be used to tailor the interfacial properties of materials for applications in biomedical devices, microelectronics, and advanced membranes. The ability to create novel fluorinated materials with precisely controlled properties underscores the potential of heptafluoroisopropyl silver as a valuable tool in materials science. Research in this area is ongoing, with a focus on developing new fluorinated polymers and materials with tailored functionalities.

Environmental Research on the Fate and Transport of Fluorinated Silver Compounds

Atmospheric Abundance and Trends of Related Heptafluoropropanes (e.g., HFC-227ea)

Hydrofluorocarbons (HFCs) are anthropogenic substances used as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). researchgate.net HFC-227ea, a key replacement, has shown a rapid increase in atmospheric abundance since its introduction. researchgate.net

Initial measurements of HFC-227ea in remote atmospheric regions revealed its growing presence, with mixing ratios increasing from below 0.01 parts per trillion (ppt) in deep firn air to 0.59 ppt (B1677978) in the northern mid-latitudinal upper troposphere. researchgate.net The analysis of firn air samples from Greenland has allowed for the reconstruction of its atmospheric history, indicating an accelerating growth rate from 0.026 ppt per year in 2000 to 0.057 ppt per year in 2007. researchgate.net By the end of 2010, the globally averaged dry air mole fraction of HFC-227ea had reached approximately 0.58 ppt. researchgate.net

The following table details the atmospheric abundance of HFC-227ea over several years, illustrating its consistent increase.

YearAverage Growth Rate (ppt/year)Globally Averaged Dry Air Mole Fraction (ppt)
20000.026 researchgate.netN/A
20050.053 copernicus.orgN/A
20070.057 researchgate.netN/A
2010>8% growth researchgate.net~0.58 researchgate.net

Mechanisms of Environmental Transport and Distribution in Different Compartments

The environmental transport of fluorinated compounds like HFC-227ea is governed by their physicochemical properties. dioxin20xx.org HFC-227ea is a gas at room temperature with a boiling point of -16.4 °C and is slightly soluble in water (260 mg/L). wikipedia.orgchemeurope.com Its primary compartment in the environment is the atmosphere.

Once released, these compounds can be transported over long distances. The distribution is influenced by atmospheric circulation patterns. copernicus.org For instance, emissions are assigned predominantly to the northern mid-latitudes, with a small percentage released in the Southern Hemisphere. copernicus.org

The transport of other fluorinated compounds, such as perfluorinated acids (PFAs), offers insights into potential pathways for related substances. Although PFAs exist as anions in the environment and are not expected to undergo long-range atmospheric transport in the gas phase, volatile precursors like fluorotelomer alcohols can be oxidized in the atmosphere to form them. researchgate.net Oceanic currents are also a major global transport vehicle for some perfluorinated compounds. researchgate.net

Global Emission Estimation and Monitoring Methodologies

Global emissions of HFC-227ea are estimated using both "bottom-up" and "top-down" approaches. researchgate.net

Bottom-up inventories are based on production and consumption data reported by industries and countries. researchgate.net

Top-down methods derive emissions from atmospheric measurements. researchgate.net This involves using atmospheric transport models to simulate global atmospheric abundances based on measured concentrations at various locations. researchgate.netcopernicus.org

For HFC-227ea, emissions derived from atmospheric trends observed in firn air have been used to reconstruct historical emission levels. researchgate.net These top-down estimates can be compared with bottom-up inventories like the EDGAR (Emission Database for Global Atmospheric Research) to verify reported emissions. researchgate.netcopernicus.org

Monitoring of HFC concentrations is conducted through a global network of monitoring stations that collect air samples for analysis. researchgate.net These measurements provide the foundational data for tracking the atmospheric abundance and trends of these compounds. researchgate.net Research indicates that global HFC-227ea emissions grew to an average of 2.4 kilotons per year over the 2008–2010 period. researchgate.net

Advanced Analytical Methodologies for Characterizing Silver Heptafluoropropane Compounds in Research

Spectrometric Techniques for Quantitative and Qualitative Analysis

Spectrometric methods are fundamental for the qualitative identification and quantitative measurement of silver-heptafluoropropane compounds. These techniques provide insights into the molecular structure, bonding environment, and concentration of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. For a silver-heptafluoropropane complex, multinuclear NMR would be essential.

¹H NMR : Would be used to identify any non-fluorinated organic moieties or impurities.

¹³C NMR : Can provide information on the carbon skeleton. The carbon atom bonded to the silver would exhibit a characteristic chemical shift and coupling.

¹⁹F NMR : This is particularly crucial for characterizing the heptafluoropropane ligand. The chemical shifts and coupling patterns of the fluorine atoms provide definitive information about the structure and electronic environment of the fluorinated chain. uea.ac.uk

¹⁰⁹Ag NMR : While less common due to the low gyromagnetic ratio and quadrupolar nature of the silver nucleus, ¹⁰⁹Ag NMR could offer direct evidence of the silver bonding environment.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. nih.gov In the context of silver-heptafluoropropane, IR spectroscopy would be critical for observing the vibrations of the C-F bonds and any shifts in these vibrations upon coordination to the silver atom. The absence or presence of certain bands can confirm the ligand's integrity and its interaction with the metal center. uea.ac.uknih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique is useful for studying the electronic transitions within the molecule. Organosilver compounds can exhibit charge-transfer bands, and the position and intensity of these absorptions can provide information about the nature of the silver-ligand bond. nih.govajchem-a.com Comparing the UV-Vis spectrum of the complex to that of the parent ligand can reveal the effects of coordination. nih.gov

TechniqueInformation ObtainedTypical Application in Silver-Fluorinated Compound Analysis
Multinuclear NMR (¹H, ¹³C, ¹⁹F)Molecular structure, connectivity, electronic environmentConfirming the structure of the heptafluoropropane ligand and its coordination to silver. uea.ac.uk
FT-IR SpectroscopyFunctional groups, bond vibrationsIdentifying C-F stretching frequencies and their shifts upon complexation. nih.gov
UV-Vis SpectroscopyElectronic transitions, complex formationObserving charge-transfer bands indicative of the Ag-C bond. ajchem-a.com

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is indispensable for separating the target silver-heptafluoropropane compound from starting materials, byproducts, and other impurities, which is essential for obtaining pure samples for further analysis and research.

Gas Chromatography (GC) : Given the potential volatility of a silver complex with a relatively small fluorinated alkane, GC could be a viable separation technique. A headspace GC method coupled with a suitable detector, like a mass spectrometer (GC-MS), would be effective for quantifying volatile analytes in a sample matrix. researchgate.net The choice of the column's stationary phase is critical to achieve good resolution without causing decomposition of the thermally sensitive organosilver compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating non-volatile or thermally labile compounds. epa.gov

Normal-Phase HPLC : Can be used to separate compounds based on polarity, which would be effective in separating the moderately polar silver complex from nonpolar starting materials.

Reversed-Phase HPLC : Separates molecules based on hydrophobicity. The highly fluorinated nature of the heptafluoropropane ligand would impart significant fluorophilicity, which can be exploited for separation.

Silver Ion HPLC (Ag-HPLC) : This specialized technique uses a stationary phase impregnated with silver ions to separate unsaturated compounds based on their interaction with silver. nih.gov While typically used to separate olefins, the principles could be adapted, or its use in a competitive displacement mode could be explored for analyzing complex mixtures containing the target compound. nih.govmdpi.com

TechniqueSeparation PrincipleRelevance to Silver-Heptafluoropropane
Gas Chromatography (GC)Volatility and interaction with stationary phaseIdeal for separating the volatile compound from reaction mixtures. researchgate.net
High-Performance Liquid Chromatography (HPLC)Polarity, hydrophobicitySeparation of non-volatile impurities or degradation products. epa.gov
Silver Ion HPLC (Ag-HPLC)Complexation with silver ionsSpecialized method for separating compounds based on interactions with silver. nih.govmdpi.com

Mass Spectrometry for High-Resolution Analysis and Structural Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of the silver-heptafluoropropane compound. Its high sensitivity allows for the detection of trace amounts.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique suitable for analyzing organometallic complexes that might be fragile. nih.govnih.gov It can provide the mass-to-charge ratio of the intact molecular ion, and the characteristic isotopic pattern of silver (¹⁰⁷Ag and ¹⁰⁹Ag) would be a definitive indicator of its presence in the detected ion. nih.gov High-resolution ESI-MS can yield the exact mass, allowing for the determination of the compound's elemental formula.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) : MALDI is another soft ionization technique often used for non-volatile and large molecules. For organometallic complexes, it can be effective, sometimes using silver nanoparticles themselves as the matrix or ionization aid (a technique known as AgNP LDI-MS). researchgate.netnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : While a destructive technique, ICP-MS is unparalleled for its sensitivity in elemental analysis. It can be used to quantify the silver content in a sample with extremely low detection limits, providing crucial information on the compound's purity and stoichiometry after separation by a technique like HPLC. acs.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) : By selecting the molecular ion and subjecting it to fragmentation, MS/MS experiments can provide structural information. rsc.org The fragmentation pattern of the silver-heptafluoropropane ion would reveal details about the bond strengths within the molecule, such as the cleavage of the Ag-C bond or fragmentation of the fluorocarbon chain.

Development of Novel Chemosensors for Silver-Fluorinated Species

The development of chemosensors for the specific detection of silver-fluorinated species is a frontier in analytical research. Such sensors would enable rapid and selective monitoring in various applications.

Fluorescence-Based Sensors : Many chemosensors for metal ions operate on principles of fluorescence quenching or enhancement. nih.govnih.gov A novel sensor for a silver-heptafluoropropane compound could be designed by incorporating a fluorophore and a recognition site. The recognition site would need to have a specific affinity for the silver center, while also potentially interacting with the fluorinated ligand. The binding event would then trigger a change in the fluorescence signal. researchgate.net

Colorimetric Sensors : These sensors produce a visible color change upon binding with the analyte, allowing for simple visual detection. mdpi.comnih.gov A colorimetric sensor could be developed using specific dyes or nanoparticles that change their aggregation state and, consequently, their color in the presence of the silver-heptafluoropropane species.

Electrochemical Sensors : These sensors measure changes in electrical properties (e.g., potential or current) upon interaction with the analyte. mdpi.com An electrode could be modified with a specific ligand that selectively binds the silver-heptafluoropropane compound, leading to a measurable electrochemical signal.

The design of a selective chemosensor would likely involve creating a binding pocket that takes advantage of both the properties of the silver ion (thiophilicity, coordination geometry) and the unique characteristics of the heptafluoropropane group (fluorophilicity, size, and shape). iipseries.org

Q & A

Q. Table 1: Catalyst Systems for HFC-227ea Synthesis

Catalyst TypeTemperature Range (°C)Yield (%)Key Challenges
Cr₂O₃/AlF₃250–35085–92Catalyst deactivation due to HF exposure
SbF₅/C200–30078–88Corrosion risks and byproduct formation
Fluorinated Metal Oxides300–40090–95High energy input required

(Basic) What experimental methods are recommended for determining the vapor-liquid equilibrium (VLE) of HFC-227ea in binary refrigerant mixtures?

Answer:
Isothermal VLE data for HFC-227ea mixtures (e.g., with HFC-32 or HFC-134a) are measured using recirculating equilibrium apparatus. A closed system circulates vapor and liquid phases until equilibrium is achieved. Pressure, temperature, and phase compositions are recorded using calibrated sensors (e.g., piezoelectric pressure transducers) and gas chromatography. The Peng-Robinson equation of state, combined with the van der Waals mixing rule, effectively correlates experimental data, with deviations typically <3% .

(Advanced) How do gender differences influence the pharmacokinetic parameters of HFC-227ea in human studies, and what methodological considerations are critical in such analyses?

Answer:
Gender-specific pharmacokinetics arise due to differences in adipose tissue distribution and cytochrome P450 activity. In human exposure studies (e.g., 1000–8000 ppm), males exhibit 20–30% higher peak blood concentrations (Cmax) and shorter mean residence times (MRT: 36 vs. 42 minutes) compared to females. Methodologically, controlled whole-body exposure chambers and frequent blood sampling (e.g., every 5–10 minutes) are essential. Statistical models must account for body mass index (BMI) and hormonal variations to avoid confounding results .

(Advanced) What contradictions exist in reported elimination half-lives of HFC-227ea across species, and how can experimental design account for these discrepancies?

Answer:
Elimination half-lives (t1/2) vary significantly between species:

  • Humans : Biphasic elimination (α-phase: <9 min; β-phase: 19–92 min) .
  • Rats : t1/2 ≈44.5 minutes, with adipose tissue acting as a reservoir .

Contradictions stem from interspecies metabolic rates and exposure durations. To address this, cross-species studies should standardize exposure protocols (e.g., 6-hour inhalation sessions) and use tracer techniques (e.g., <sup>19</sup>F-NMR) to track metabolite distribution .

(Basic) Which thermodynamic models are most effective in correlating vapor-liquid equilibrium data for HFC-227ea mixtures, and what are their limitations?

Answer:
The Peng-Robinson equation of state (PR-EoS) with the van der Waals mixing rule provides the best fit for HFC-227ea mixtures (average deviations <2.5%). Limitations include inaccuracies near critical points and for polar mixtures. Advanced models like GERG-2008 improve predictions for ternary systems but require extensive parameterization .

(Advanced) What advanced analytical techniques are required to detect and quantify trace metabolites of HFC-227ea in biological systems?

Answer:

  • <sup>19</sup>F-NMR Spectroscopy : Detects metabolites like hexafluoroacetone trihydrate at ppm levels in urine .
  • GC-MS with Headspace Sampling : Quantifies volatile intermediates (e.g., fluoride ions) with detection limits <0.1 ng/mL.
  • LC-TOF/MS : Resolves non-volatile protein adducts, though covalent binding of HFC-227ea metabolites is negligible (<1% of halothane adducts) .

(Basic) How does the global warming potential (GWP) of HFC-227ea compare to other fluorinated compounds, and what regulatory frameworks govern its use?

Answer:
HFC-227ea has a GWP of 3,220 (100-year horizon), lower than CFC-12 (10,890) but higher than HFO-1234yf (4). It is regulated under the Kyoto Protocol and the Montreal Protocol Kigali Amendment , mandating phasedown in fire suppression and refrigeration applications .

(Advanced) In adsorption studies of HFC-227ea on activated carbon, how do temperature and pressure variations affect isotherm modeling?

Answer:
Adsorption capacity decreases with temperature (283–363 K) due to reduced physisorption. The Tóth equation accurately models isotherms, with mean errors <5%. At 283 K and 100 kPa, uptake reaches 0.25 g/g carbon. Pore-size distribution analysis (BET method) is critical for optimizing adsorbent selection .

(Basic) What safety protocols are recommended for handling HFC-227ea in laboratory settings?

Answer:

  • Ventilation : Use fume hoods for vapor containment (TLV-TWA: 1,000 ppm).
  • PPE : Nitrile gloves and goggles to prevent frostbite during cryogenic handling.
  • Monitoring : Infrared gas detectors for real-time exposure tracking .

(Advanced) What methodologies assess the biotransformation pathways of HFC-227ea, and how do interspecies differences impact toxicity extrapolation?

Answer:

  • In Vitro : Human/rat liver microsomes incubated with HFC-227ea under O2-rich conditions; metabolites analyzed via <sup>19</sup>F-NMR.
  • In Vivo : Radiolabeled (<sup>14</sup>C) HFC-227ea administered to track tissue distribution.
    Interspecies differences (e.g., higher CYP2E1 activity in rats) necessitate humanized liver models for accurate toxicity predictions .

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